![molecular formula C23H17F3N2O2 B2877878 4-(2,6-difluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317833-46-8](/img/structure/B2877878.png)
4-(2,6-difluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-difluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C23H17F3N2O2 and its molecular weight is 410.396. The purity is usually 95%.
BenchChem offers high-quality 4-(2,6-difluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,6-difluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Solid Phase Synthesis
A significant application of similar compounds to 4-(2,6-difluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is in solid-phase synthesis. The synthesis of 3,4-disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones, a related compound, involves aromatic substitution and intramolecular cyclization to form the core quinoxalinone structure. This process highlights the compound's potential utility in complex chemical syntheses (Lee, Murray, & Rivero, 1997).
Microwave Irradiation Synthesis
Another research application is in the synthesis of fluorinated heterocyclic compounds by microwave irradiation. This method is efficient and improves yields compared to traditional approaches. Compounds like 4-(2,6-difluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone can be synthesized under these conditions, demonstrating their utility in modern synthetic chemistry (Loghmani-Khouzani, Sadeghi, & Ranjbar-Karimi, 2005).
Enantiomer Synthesis
The synthesis of enantiomers of related quinoxalinone compounds has been researched for pharmaceutical applications. For example, the synthesis of enantiomers of 7-fluoro-1-methyl-3-(methylsulfinyl)-4(1H)-quinolinone, a related drug for heart failure treatment, involves the use of optically active derivatives. This indicates the potential of 4-(2,6-difluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone in enantioselective synthesis for pharmaceuticals (Morita, Ohtsubo, Matsubara, Ohtani, Uchida, Kido, & Shimizu, 1994).
Synthesis of High-Molecular-Weight Compounds
Activated bis- and tetrafluoroaromatic compounds containing quinoxaline fragments, like the compound , have been used in the synthesis of high-molecular-weight aromatic polyether ketones. This showcases its potential in creating advanced materials (Keshtov, Rusanov, & Keshtova, 2002).
Fluorophore Development
Quinoline derivatives are known as efficient fluorophores, widely used in biochemistry and medicine for studying biological systems. Research into these compounds, including those similar to 4-(2,6-difluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, can lead to the development of new, more sensitive, and selective fluorophores (Aleksanyan & Hambardzumyan, 2013).
Thermochromic Materials
The compound's derivatives can be used in the synthesis of 3,6-disubstituted fluorans for reversible thermochromic materials. This application demonstrates its potential in developing materials with temperature-sensitive color-changing properties (Patel, Patel, & Patel, 2005).
Propriétés
IUPAC Name |
4-(2,6-difluorobenzoyl)-1-[(2-fluorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O2/c1-14-22(29)27(13-15-7-2-3-8-16(15)24)19-11-4-5-12-20(19)28(14)23(30)21-17(25)9-6-10-18(21)26/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBOHPCIPRBQGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=C(C=CC=C3F)F)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-difluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.